molecular formula C14H14O2 B1338271 2-(1-Hydroxy-2-phenylethyl)phenol CAS No. 40473-60-7

2-(1-Hydroxy-2-phenylethyl)phenol

Cat. No.: B1338271
CAS No.: 40473-60-7
M. Wt: 214.26 g/mol
InChI Key: OQOCSCWMMZVDHS-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenol group attached to a hydroxy-phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-phenylethyl)phenol typically involves the reaction of phenol with acetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of phenyl acetate, which is then hydrolyzed to yield the desired product . The reaction conditions include:

    Temperature: 20-30°C for the initial reaction, and 120-160°C for the hydrolysis step.

    Catalysts: Lewis acids and ionic liquids are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-phenylethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of nitrophenols and sulfonated phenols.

Scientific Research Applications

2-(1-Hydroxy-2-phenylethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects

Properties

IUPAC Name

2-(1-hydroxy-2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCSCWMMZVDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541941
Record name 2-(1-Hydroxy-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40473-60-7
Record name 2-(1-Hydroxy-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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